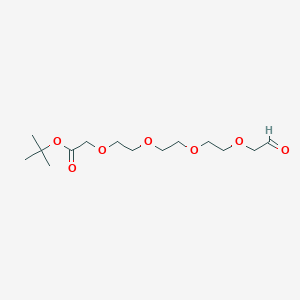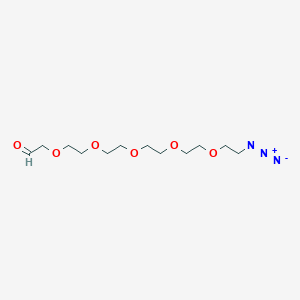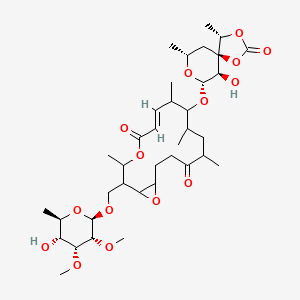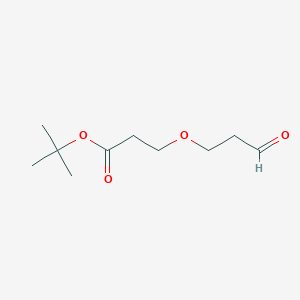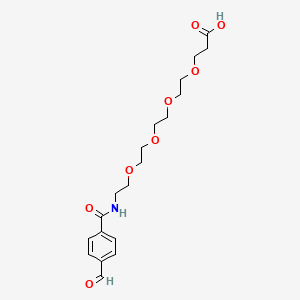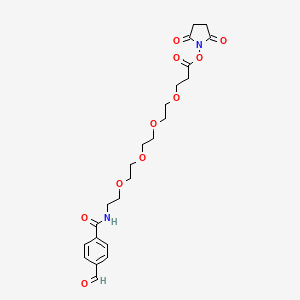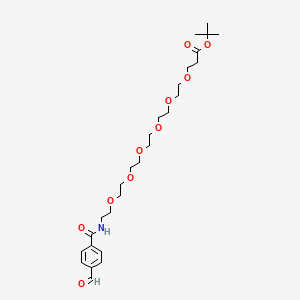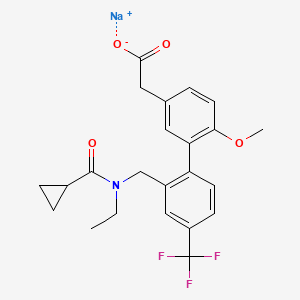
Unii-5V9hjq1Y75
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM-156 is a bio-active chemical.
Scientific Research Applications
Global Substance Registration System
The Global Substance Registration System (GSRS), a collaboration between the US FDA and NCATS, offers rigorous scientific descriptions of substances relevant to health, including unique identifiers (UNIIs) for over 100,000 substances. This database is a valuable resource for translational research and medicine, particularly for understanding and identifying medicinal substances beyond small molecules (Peryea et al., 2020).
PET and Drug Research
PET imaging is emerging as a significant tool for examining the behavioral, therapeutic, and toxic properties of drugs. It provides insights into pharmacokinetic and pharmacodynamic events in humans and animals, enhancing drug research and development (Fowler et al., 1999).
Pharmacogenetics Research Network
The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation. This network, through the Pharmacogenetics and Pharmacogenomics Knowledge base (PharmGKB), provides valuable data for scientific investigations into various drugs and their interactions with genetic factors (Giacomini et al., 2007).
Drug Discovery Evolution
The evolution of drug discovery, increasingly guided by pharmacology and clinical sciences, has significantly contributed to medical progress. The impact of molecular biology and genomic sciences on drug discovery processes is a key area of research, offering insights into new treatment options and the development of novel drugs (Drews, 2000).
Linking Uracil Base Excision Repair and Drug Toxicity
Research on 5-fluorouracil (5-FU) and its impact on uracil base excision repair (BER) in yeast provides insights into the cell-killing mechanism of this drug. This study aids in understanding the role of BER in drug toxicity and effectiveness, which can lead to new strategies for enhancing drug efficacy (Seiple et al., 2006).
Anticancer Drug Concentrations for Nonclinical Studies
A review of pharmacokinetic parameters of small molecules and biological agents used in oncology helps select appropriate in vitro concentrations and in vivo plasma exposures for evaluating drug effects in nonclinical studies. This approach improves the translation of nonclinical findings into clinically relevant effects (Liston & Davis, 2017).
Unified Human Interactome Database
UniHI offers a comprehensive platform for network-based investigations in biology and medicine. It provides a user-friendly interface for analyzing, visualizing, and interacting with human molecular interaction networks, enhancing research in various biological domains (Kalathur et al., 2013).
Limitations of Animal Studies in Predicting Human Toxicity
This review discusses the issues in using animal models for predicting human toxicity in pharmaceutical development. It highlights the need for alternative approaches, questioning the scientific merit of traditional animal research in this context (Norman, 2019).
Early Detection of Toxicity in Clinical Trials
The North Central Cancer Treatment Group's real-time toxicity monitoring program supplements NCI adverse event monitoring procedures. It enables the early identification of side effects and potential adjustments in ongoing clinical trials, improving patient safety in clinical research (Goldberg et al., 2002).
properties
CAS RN |
1224977-85-8 |
|---|---|
Product Name |
Unii-5V9hjq1Y75 |
Molecular Formula |
C23H23F3NNaO4 |
Molecular Weight |
457.42 |
IUPAC Name |
sodium;2-[3-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetate |
InChI |
InChI=1S/C23H24F3NO4.Na/c1-3-27(22(30)15-5-6-15)13-16-12-17(23(24,25)26)7-8-18(16)19-10-14(11-21(28)29)4-9-20(19)31-2;/h4,7-10,12,15H,3,5-6,11,13H2,1-2H3,(H,28,29);/q;+1/p-1 |
InChI Key |
WFUYBZRTYBYLFG-UHFFFAOYSA-M |
SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)C3CC3.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AM-156; AM 156; AM156; UNII-5V9HJQ1Y75; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



